
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) involves multiple steps, starting from simpler morphinan derivatives. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the morphinan backbone.
Epoxidation: Formation of an epoxy group between carbons 4 and 5.
Acetylation: Addition of an acetate group to the hydroxyl group at position 6.
Etherification: Attachment of the morpholinoethoxy group to the morphinan structure.
Formation of Bis(hydrogentartrate): The final step involves the formation of the bis(hydrogentartrate) salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other morphinan derivatives.
Biology: Studied for its interactions with various biological targets, including opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mécanisme D'action
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and antitussive effects. The molecular targets include the mu-opioid receptor, which is responsible for pain relief, and the kappa-opioid receptor, which contributes to the compound’s antitussive properties. The pathways involved include inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A naturally occurring opiate with potent analgesic properties.
Codeine: An opiate used for its analgesic and antitussive effects.
Dextromethorphan: A synthetic morphinan used as a cough suppressant.
Uniqueness
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) is unique due to its specific functional groups and structural modifications, which enhance its solubility, stability, and pharmacological profile. Unlike morphine and codeine, this compound has a morpholinoethoxy group that contributes to its distinct pharmacokinetics and dynamics.
Propriétés
Numéro CAS |
74051-66-4 |
|---|---|
Formule moléculaire |
C33H44N2O17 |
Poids moléculaire |
740.7 g/mol |
Nom IUPAC |
[(4R,4aR,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C25H32N2O5.2C4H6O6/c1-16(28)31-21-6-4-18-19-15-17-3-5-20(30-14-11-27-9-12-29-13-10-27)23-22(17)25(18,24(21)32-23)7-8-26(19)2;2*5-1(3(7)8)2(6)4(9)10/h3,5-6,18-19,24H,4,7-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t18-,19+,24-,25-;2*1-,2-/m011/s1 |
Clé InChI |
BWBZCYCZDVXHQI-DXTZIMEDSA-N |
SMILES isomérique |
CC(=O)OC1=CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OCCN6CCOCC6)CCN3C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(=O)OC1=CCC2C3CC4=C5C2(C1OC5=C(C=C4)OCCN6CCOCC6)CCN3C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


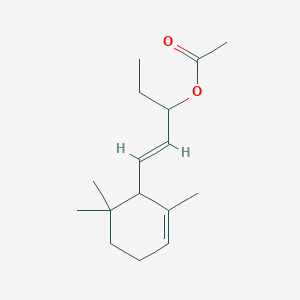
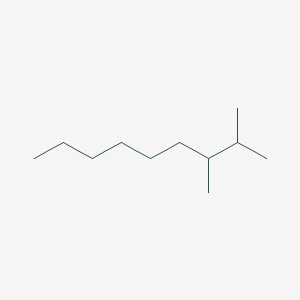
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
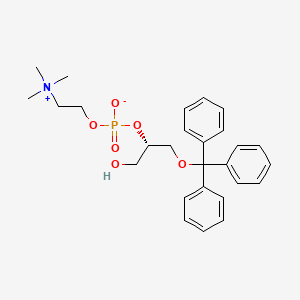
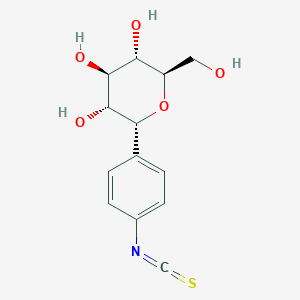

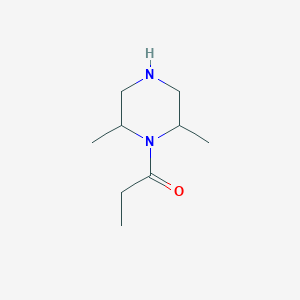

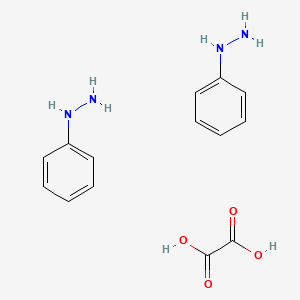

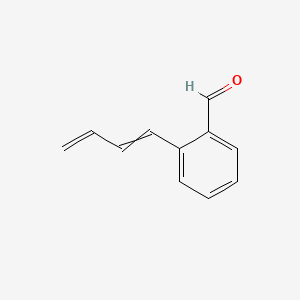
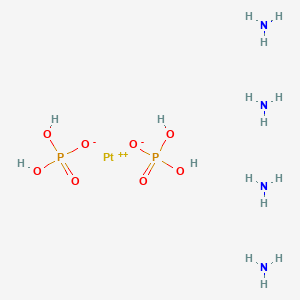
![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)

